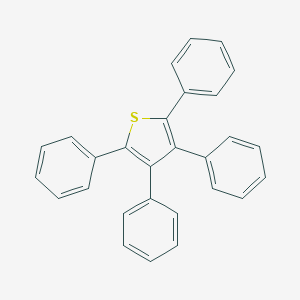

Tetraphenylthiophene

Description

Significance of Tetraphenylthiophene in Contemporary Chemical and Materials Science

The significance of this compound stems from its distinct electronic and photophysical attributes, which render it highly valuable in several cutting-edge applications. Its unique structure contributes to excellent thermal stability and solubility in organic solvents, facilitating its processing in diverse material systems cymitquimica.com.

A key characteristic of TPT is its notable electronic properties, which make it a valuable material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) cymitquimica.com. Furthermore, TPT exhibits strong π-π stacking interactions, influencing its optical and electronic behavior cymitquimica.com.

TPT and its derivatives are also recognized for their aggregation-induced emission (AIE) characteristics. This phenomenon, where the fluorescence emission intensity is significantly enhanced in the aggregated state compared to dilute solutions, makes TPT-core materials promising for applications as organic semiconductor materials and sensors rsc.orgresearchgate.net. For instance, luminescent liquid crystals (LLCs) bearing a this compound core have shown fluorescence emission intensity values in the aggregated state that are hundreds of times higher than those in benign solvents rsc.orgresearchgate.net. These materials also exhibit narrow band gap energies and excellent gelation ability, further highlighting their potential in organic semiconductors and sensors rsc.orgresearchgate.net.

In the realm of polymer science, TPT units have been incorporated into various polymer backbones to develop high-performance materials. Aromatic polyimides containing this compound-quinoxaline units, for example, have demonstrated outstanding thermal properties and excellent hydrophilicity, with potential applications as polymer electrolytes in ion conduction and batteries vivekanandcollege.ac.intandfonline.com. Similarly, this compound–thiazole-based π-conjugated polyazomethines have been explored for their excellent solubility, good thermal stability, and potential in gas sensing applications researchgate.net.

Evolution of Research Perspectives on this compound Systems

The research trajectory concerning this compound systems has evolved considerably, driven by a deeper understanding of its fundamental properties and the broader advancements in materials science. Initially, interest in TPT was spurred by the emerging field of aggregation-induced emission (AIE). Propeller-shaped molecules, including TPT, garnered attention for their enhanced emission in the condensed phase acs.orgqmul.ac.ukacs.org. The AIE effect is often rationalized by the restriction of intramolecular rotation (RIR) of the phenyl peripheries against the central thiophene (B33073) core in the aggregate state, which blocks non-radiative energy relaxation processes, leading to enhanced radiative recombination nsysu.edu.tw. While TPT is an AIEgen, it is noted to exhibit weaker AIE compared to some other propeller-shaped systems acs.orgqmul.ac.uk.

Early experimental strategies to improve TPT's emissive response in the condensed phase included the design of bulky substituents, such as tetraphenylethylene (B103901) and alkoxy chains, which inhibit non-radiative decay and result in derivatives with high fluorescence quantum yield in the solid state acs.orgqmul.ac.uk. Research also extended to TPT-active polymer structures, which can feature highly emissive properties acs.orgqmul.ac.uk.

More recently, academic inquiry has delved into the intricate excited-state mechanisms of TPT. Studies have systematically explored the excited-state relaxation mechanisms in both vacuum and solid states, examining the role of crystal structure, intermolecular interactions, and exciton (B1674681) couplings on non-radiative and radiative pathways, with a particular focus on singlet and triplet states acs.orgqmul.ac.ukacs.org. Calculations have shown that, unlike some other propeller-shaped systems, non-radiative decay in TPT is driven by bond breaking acs.org. Furthermore, due to significant spin-orbit couplings, intersystem crossing plays a crucial role in the mechanism, explaining the weaker AIE of TPT in the crystal phase where aggregation hampers access to internal conversion pathways but intersystem crossing remains active acs.orgqmul.ac.ukacs.org.

Another significant area of evolution is the investigation of pressure-induced emission enhancement (PIEE) in solid-state TPT. Theoretical analyses using combined quantum mechanics and molecular mechanics (QM/MM) methods have revealed that the fluorescence quantum yield experiences a pronounced initial increase under pressure due to a decrease in the non-radiative decay internal conversion rate researchgate.netrsc.org. This phenomenon is attributed to the suppression of low-frequency modes, which reduces electron-vibration couplings and slows down the non-radiative process researchgate.netrsc.org. This understanding has provided insights into designing piezochromic materials researchgate.netrsc.orgnih.gov.

Scope and Objectives of Current Academic Inquiry into this compound Systems

Current academic inquiry into this compound systems is broad, aiming to leverage its unique properties for advanced material design and fundamental understanding. Key objectives include:

Development of Luminescent Liquid Crystals (LLCs): A primary objective is the design and synthesis of novel AIE-active LLC materials utilizing TPT as a core fluorophore. These materials are being explored for potential applications in semiconductor materials, liquid crystal displays, and organic light-emitting diodes, particularly those requiring outstanding solid-state luminescence properties rsc.orgresearchgate.netrsc.org.

High-Performance Polymers: Researchers are focused on synthesizing and characterizing aromatic polyimides and polyazomethines containing TPT units. The goal is to enhance properties such as solubility, thermal stability, and hydrophilicity, with an eye towards applications in polymer electrolytes, batteries, aerospace, optoelectronics, microelectronics, and gas sensing vivekanandcollege.ac.intandfonline.comresearchgate.net.

Piezochromic Materials: A significant area of research involves understanding and controlling the pressure-induced emission enhancement (PIEE) phenomenon in TPT crystals. The objective is to design and synthesize new piezochromic materials whose emissive response can be precisely tuned by external pressure, offering pathways for novel sensing and display technologies researchgate.netrsc.orgnih.gov.

Fundamental Excited-State Mechanisms: Ongoing studies aim to deepen the understanding of the excited-state relaxation mechanisms in TPT, particularly the interplay between singlet and triplet states, intermolecular interactions, and crystal structure. This fundamental insight is crucial for the rational design of highly emissive solid-state materials based on TPT acs.orgqmul.ac.ukacs.org.

Hybrid Porous Materials for Energy Storage: Current research also explores the incorporation of TPT units into hybrid porous polymers, such as polyhedral oligomeric silsesquioxane (POSS)/Tetraphenylthiophene hybrids. The objective is to develop high-performance electrodes for supercapacitors, capitalizing on TPT's electron-rich phenyl groups and the high surface area of porous structures mdpi.com.

These objectives collectively underscore TPT's role as a versatile building block for designing materials with tailored optical, thermal, and electronic properties for diverse technological applications.

Detailed Research Findings

Research findings highlight the versatility and promising properties of TPT-based materials.

Thermal Properties of this compound-Containing Polyimides vivekanandcollege.ac.intandfonline.com

A series of novel aromatic polyimides (PIs) incorporating this compound-quinoxaline units have been synthesized and characterized for their thermal behavior. These polyimides exhibit high glass transition temperatures (Tg) and excellent thermal stability.

| Polyimide Type | Glass Transition Temperature (Tg) [°C] | 10% Weight Loss Temperature (T10) [°C] (in N₂) | Char Yield at 900°C (in N₂) [%] |

| PI-I (based on OPDA) | 244 vivekanandcollege.ac.in | Not specified for PI-I, but general range 518-609 for PIs researchgate.net | Not specified for PI-I, but general range 58-65 for PIs researchgate.net |

| PI-IV (based on PMDA) | 274 vivekanandcollege.ac.in | Not specified for PI-IV, but general range 518-609 for PIs researchgate.net | Not specified for PI-IV, but general range 58-65 for PIs researchgate.net |

| Polyazomethines (general) | 267–302 researchgate.net | 609–736 researchgate.net | 73–80 researchgate.net |

Note: Specific T10 and char yield for PI-I and PI-IV were not explicitly stated in the provided snippets, but general ranges for similar polyimides and polyazomethines were given.

Electrochemical Properties of POSS/Tetraphenylthiophene Hybrid Polymers for Supercapacitors mdpi.com

Hybrid microporous polymers incorporating this compound (POSS-TPTh) have shown superior electrochemical properties as electrodes for supercapacitors compared to other analogous structures.

| Polymer Type | Specific Capacity at 0.5 A g⁻¹ [F g⁻¹] |

| POSS-TPTh | 354 mdpi.com |

| POSS-Th | 213 mdpi.com |

| POSS-OXD | 119 mdpi.com |

The superior performance of POSS-TPTh is attributed to its high surface area and the presence of electron-rich phenyl groups within its structure mdpi.com.

Fluorescence Quantum Yield of this compound under Pressure rsc.org

Studies on the pressure-induced emission enhancement (PIEE) of crystalline TPT reveal a significant increase in fluorescence quantum yield at certain pressures.

| Pressure [GPa] | Fluorescence Quantum Efficiency [%] |

| 0 | 29.11 rsc.org |

| 2.12 | 53.29 rsc.org |

| >2.12 | Decreases rsc.org |

The non-radiative rate constants decrease upon compression up to 2.12 GPa, leading to the observed increase in fluorescence quantum efficiency rsc.org.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5-tetraphenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFBWJOMLIHUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172189 | |

| Record name | Tetraphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884-68-0 | |

| Record name | 2,3,4,5-Tetraphenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1884-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001884680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Tetraphenylthiophene

Innovations in Green Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. [38 from previous search] In the context of synthesizing complex organic molecules like tetraphenylthiophene, these innovations focus on minimizing environmental impact through efficient methodologies, benign reaction media, and sustainable catalysis. [36 from previous search, 37 from previous search]

Microwave-Assisted Synthesis Applications

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as accelerated reaction rates, improved yields, and reduced reaction times, often with less solvent consumption compared to conventional heating methods. [10, 18 from previous search, 20, 22] This technique is particularly beneficial for various cross-coupling reactions, including the Suzuki-Miyaura coupling, which is central to this compound synthesis. [10, 13 from previous search, 17]

While specific detailed protocols for microwave-assisted synthesis of this compound are not extensively documented in the provided search results, the general applicability to thiophene (B33073) derivatives and Suzuki coupling reactions suggests its high potential. For instance, microwave-assisted Suzuki-Miyaura cross-coupling has been successfully applied to synthesize various thiophene derivatives, demonstrating reduced reaction times and increased yields. [10, 18 from previous search] In one instance, "ultrafast and scalable microwave-assisted synthesis" was mentioned in the context of a this compound hybrid material, indicating that microwave technology is being explored for related synthetic routes. [3 from previous search]

Table 1: Representative Examples of Microwave-Assisted Suzuki-Miyaura Coupling for Thiophene Derivatives

| Substrate (Aryl Halide) | Coupling Partner (Boronic Acid) | Catalyst | Solvent System | Reaction Time | Yield (%) | Reference |

| 2-Bromothiophene | Phenylboronic acid | Pd(II) complex | Water | Not specified | Not specified | fishersci.ca |

| 4'-Bromoacetophenone | Phenylboronic acid | Pd(II) complex | H2O/EtOH (1:1) | 2 min | Up to 99 | fishersci.at |

| 4-Bromoanisole | Phenylboronic acid | Encapsulated Pd | Toluene/water/ethanol (B145695) | 10 min | Not specified | [13 from previous search] |

Note: Data for specific this compound synthesis via microwave was not found, but general thiophene and Suzuki coupling examples are provided to illustrate the potential.

Development of Environmentally Benign Reaction Media and Catalysis

The pursuit of environmentally benign reaction media and catalysts is a cornerstone of sustainable chemistry. This involves replacing traditional hazardous solvents with greener alternatives and employing catalysts that are efficient, recyclable, and less toxic. [35 from previous search, 37 from previous search]

Environmentally Benign Reaction Media:

Water and Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. [35 from previous search] Suzuki cross-coupling reactions, including those involving thiophene derivatives, have been successfully performed in pure water or aqueous media, sometimes even under ligand-free conditions. [5 from previous search, 7, 8] This approach significantly reduces the environmental footprint associated with organic solvent use.

Bio-derived Solvents: Solvents derived from biomass, such as ethanol and 1-butanol (B46404), are gaining traction as sustainable alternatives, offering lower hazards to human and environmental health. fishersci.se These have been successfully used in the synthesis of other thiophene-based conjugated polymers. fishersci.se

Ionic Liquids (ILs): Room-temperature ionic liquids are considered green solvents due to their negligible vapor pressure, non-flammability, and stability. fishersci.caheraeus-precious-metals.com They have been utilized in the synthesis of thiophene derivatives, often enabling reactions in low volumes and offering the potential for catalyst recovery and reuse. fishersci.caheraeus-precious-metals.com

Sustainable Catalysis:

Heterogeneous Catalysis: Shifting from homogeneous to heterogeneous catalysis is a key green chemistry strategy. Heterogeneous catalysts, typically solid-phase catalysts, can be easily separated from the reaction mixture by simple filtration and often reused, minimizing waste and simplifying purification processes. [24, 25 from previous search, 39 from previous search] While the conventional Suzuki coupling for this compound uses a homogeneous palladium catalyst (Pd(PPh3)4), the broader field of thiophene synthesis and Suzuki coupling is actively exploring heterogeneous palladium catalysts supported on materials like silica (B1680970) or chitosan, particularly under microwave irradiation. [39 from previous search]

Reduced Catalyst Loading: Green chemistry principles also encourage the use of minimal amounts of catalysts. Research in Suzuki coupling shows that catalyst loading can be significantly reduced while maintaining high conversions, especially when combined with techniques like microwave irradiation. [4 from previous search, 5 from previous search, 9]

The integration of these green chemistry innovations into the synthetic pathways of this compound and related compounds represents a significant step towards more sustainable and environmentally responsible chemical manufacturing.

Table 2: Green Chemistry Innovations in Thiophene Synthesis

| Innovation Category | Description | Application/Benefit | Examples (General Thiophene/Suzuki) | Reference |

| Reaction Media | Water/Aqueous Solvents | Reduced environmental impact, non-toxic, non-flammable | Suzuki coupling in pure water or aqueous ethanol | [5 from previous search, 7, 8, 9] |

| Bio-derived Solvents | Lower health and environmental hazards | Ethanol, 1-butanol for thiophene-based polymers | fishersci.se | |

| Ionic Liquids (ILs) | Negligible vapor pressure, non-flammable, catalyst recovery | Electrosynthesis of thiophene derivatives in ILs | fishersci.caheraeus-precious-metals.com | |

| Catalysis | Heterogeneous Catalysts | Easy separation, reusability, waste minimization | Silica- and chitosan-supported Pd catalysts for oligothiophenes | [24, 39 from previous search] |

| Reduced Catalyst Loading | Economic and environmental efficiency | Suzuki coupling with 0.1-1.0 mol% Pd catalyst | [4 from previous search, 5 from previous search, 9] |

Advanced Spectroscopic Characterization and Computational Elucidation of Tetraphenylthiophene Photophysical Phenomena

Pressure-Induced Emission Enhancement (PIEE) in Tetraphenylthiophene Crystals

This compound (TPT) crystals exhibit a phenomenon known as piezoresponsive luminescence, where their emissive response is enhanced within a specific range of applied pressure. acs.orgqmul.ac.uknih.govresearchgate.net This pressure-induced emission enhancement (PIEE) is a particularly intriguing behavior, as luminescence in condensed-phase organic luminophores is often diminished by pressurization due to intensified intermolecular interactions. rsc.org

High-Pressure Effects on Electronic Structures and Excited-State Dynamics

Under high-pressure conditions, the electronic structure and excited-state dynamics of TPT undergo notable changes. Experimental and theoretical analyses indicate that the absorption band of TPT experiences a red-shift. rsc.org This red-shift is attributed to the reduction in the HOMO-LUMO energy gaps at the S₀ equilibrium geometries as pressure increases. rsc.org Conversely, the emission shifts are minor with increasing pressure up to 8.50 GPa, which results from a decrease in the S₁ energy level. rsc.org

The non-radiative decay rate constants of TPT crystals demonstrate a complex relationship with pressure. Initially, these rates decrease upon compression in the range of 0–2.12 GPa, but then increase with further pressure application, up to 8.50 GPa. rsc.org This behavior directly influences the fluorescence quantum efficiency (ΦF). The ΦF of TPT crystals shows a pronounced initial increase, rising from 29.11% at 0 GPa to 53.29% at 2.12 GPa. rsc.org Beyond this point, the quantum efficiency gradually decreases with further pressure. rsc.org

The enhancement of fluorescence is primarily due to the suppression of low-frequency modes, particularly the torsional motions of the tetraphenyl and central thiophene (B33073) rings. rsc.orgresearchgate.netnih.gov This restriction of intramolecular rotation (RIM) reduces electron-vibration couplings, thereby slowing down the non-radiative decay processes and promoting fluorescence efficiency in the lower pressure range. rsc.org

Mechanistic Insights into Piezoresponsive Luminescence from Structural Evolution

The mechanistic understanding of TPT's piezoresponsive luminescence is deeply rooted in its structural evolution under high pressure. nih.govresearchgate.net A key factor is the formation of new intermolecular interactions, specifically C–H··π interactions, which are stabilized as external pressure is applied. acs.orgqmul.ac.uk For instance, the C··H length in TPT can decrease to 2.42 Å at 9 GPa. acs.org The formation of these C–H··π bonds is further supported by a blue-shift observed in the aromatic C–H stretching band under high pressures. acs.org

These newly formed intermolecular interactions play a crucial role in hindering low-frequency vibrations within the TPT molecules. acs.orgqmul.ac.ukdntb.gov.ua By restricting these vibrational motions, the non-radiative decay pathways are inhibited, leading to the observed emission enhancement. acs.orgqmul.ac.uk The PIEE phenomenon in TPT is also suggested to be associated with a V-shape molecular arrangement, which facilitates weak π-π interactions. researchgate.netresearchgate.netacs.org

Computational Chemistry and Theoretical Modeling of this compound Excited States

Computational chemistry and theoretical modeling are indispensable tools for elucidating the complex excited-state phenomena of this compound, providing insights into its photophysical behavior at a molecular level.

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

To accurately describe the excited states of TPT, researchers employ a range of sophisticated computational methodologies. These include time-dependent density functional theory (TD-DFT), resolution-of-the-identity coupled-cluster with approximate second-order excitations (RI-CC2), and complete active space perturbation theory (CASPT2). acs.orgqmul.ac.uk

A particularly powerful approach for studying TPT in its crystalline environment is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. acs.orgqmul.ac.ukrsc.orgresearchgate.netnih.govrsc.org In this scheme, a central TPT molecule, which is the focus of the excited-state calculation, is treated with high-level quantum mechanical methods. The surrounding molecules in the crystal lattice, which contribute to the environmental effects, are modeled using less computationally intensive molecular mechanics (MM) force fields. acs.orgqmul.ac.uk For example, studies have utilized a cluster of 42 TPT molecules (comprising 2058 atoms) extracted from an optimized supercell, where the central TPT molecule is the QM region and the rest form the MM region. acs.orgqmul.ac.uk Geometries for the ground state (S₀), first singlet excited state (S₁), and triplet state (T₁) are optimized using QM/MM methods like ONIOM(QM:MM). acs.orgqmul.ac.uk The initial crystal structure of TPT, often sourced from databases such as the Cambridge Crystallographic Database (CCDC code 1494294), is typically refined using periodic boundary conditions DFT calculations before QM/MM application. acs.orgqmul.ac.uk

Potential Energy Surface Analysis and Characterization of Conical Intersections

Detailed analyses of the potential energy surfaces (PES) are crucial for understanding the excited-state mechanisms of TPT, with particular attention paid to the roles of both singlet and triplet states. acs.orgqmul.ac.ukresearchgate.netchemrxiv.orgacs.orgresearchgate.net Unlike many other propeller-shaped molecules, such as dimethyltetraphenylsilole (DMTPS) or tetraphenylcyclopentadiene (TPC), where non-radiative decay often proceeds via ring-puckering conical intersections, the primary non-radiative pathways in TPT involve C-S bond breaking. acs.orgqmul.ac.uk This mechanism bears resemblance to that observed in thiophene and its derivatives in a vacuum, involving two S₁ minima: ¹ππ* and ¹πσ*. acs.orgqmul.ac.uk

Minimum-energy conical intersections (MECIs) between the S₁ and S₀ states, and minimum-energy crossing points (MECPs) between the T₁ and S₀ states, are rigorously characterized using methods like SA-2-CASSCF. acs.orgqmul.ac.uk A notable feature of TPT is that its S₀/S₁ MECI deviates significantly from planarity, contrasting with the more planar structures seen in thiophene. acs.orgqmul.ac.uk

Computational studies reveal that aggregation in the solid state restricts access to internal conversion pathways, which is consistent with the Restricted Access to Conical Intersection (RACI) model for aggregation-induced emission (AIE). acs.orgqmul.ac.uk However, intersystem crossing (ISC) remains an active non-radiative pathway in the crystal phase, contributing to TPT's comparatively weaker AIE compared to other AIEgens. acs.orgqmul.ac.ukresearchgate.netchemrxiv.orgacs.org

Exciton (B1674681) Couplings and Intermolecular Interactions in Condensed Phases

Intermolecular interactions and exciton couplings play a significant role in modulating the photophysical properties of TPT in its aggregated and condensed phases, influencing its fluorescence quantum yield and emission color. acs.orgqmul.ac.ukresearchgate.net In TPT crystals, the exciton couplings (J) are found to be very small, typically ranging from 0.001 to 0.015 eV. acs.orgqmul.ac.uk These values are considerably smaller when compared to the reorganization energies (0.5–0.7 eV), suggesting that the excited-state processes in TPT are predominantly localized on individual molecular units rather than being delocalized across multiple molecules. acs.orgqmul.ac.uk The largest exciton coupling values are observed in slip-stacked and herringbone dimer configurations. acs.orgqmul.ac.uk

Under external pressure, specific intermolecular interactions, such as C–H··π interactions, become stabilized. acs.orgqmul.ac.uk These interactions effectively hinder low-frequency molecular vibrations, which in turn impacts and reduces the efficiency of non-radiative decay pathways. acs.orgqmul.ac.uk Exciton couplings are typically computed using methods based on transition dipole moments, which account for both short-range interactions (including exchange, orbital overlap, and charge transfer) and long-range Coulombic interactions. acs.orgqmul.ac.uk

It is also understood that thermal fluctuations, arising from molecular vibrations, can dynamically modulate the magnitudes of exciton couplings and their corresponding hopping rates. researchgate.net When comparing TPT with Tetraphenylfuran (TPF), TPT exhibits significantly lower reorganization energies and slightly larger exciton couplings. mdpi.com However, TPF shows much faster exciton hopping rates, which contributes to its aggregation-caused quenching behavior, highlighting the subtle balance of intermolecular interactions in determining solid-state luminescence. mdpi.com

Molecular Dynamics Simulations for Conformational and Aggregation Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to unravel the intricate conformational landscapes and aggregation propensities of complex molecular systems like this compound (TPT). Given TPT's propeller-shaped structure, characterized by four phenyl rings attached to a central thiophene core, its conformational flexibility and intermolecular interactions are crucial determinants of its photophysical properties, particularly its observed weak aggregation-induced emission (AIE) effect. researchgate.net

MD simulations provide atomic-level insights into the dynamic behavior of TPT molecules in various environments, such as solution or solid-state aggregates. By tracking the movement of individual atoms over time, these simulations can elucidate how TPT molecules explore different conformations and how they interact to form aggregates.

Conformational Behavior The inherent flexibility of TPT arises primarily from the rotation of its phenyl rings around the bonds connecting them to the thiophene core. In solution, these rotations are largely unrestricted, allowing for a wide range of conformations. This dynamic freedom can facilitate non-radiative decay pathways, leading to quenched emission. researchgate.net MD simulations are instrumental in mapping the potential energy surfaces associated with these rotations, revealing preferred dihedral angles and the energy barriers between different conformers. The concept of Restriction of Intramolecular Rotation (RIR) is central to understanding the AIE phenomenon in molecules like TPT. MD simulations can directly probe how the rotational freedom of the phenyl rings is constrained when TPT molecules transition from a disordered solution state to an ordered aggregated or solid state. This restriction of internal motion is hypothesized to suppress non-radiative deactivation channels, thereby enhancing luminescence. researchgate.net

Aggregation Behavior The aggregation behavior of TPT is a critical aspect influencing its photophysical response. MD simulations can model the self-assembly process of TPT molecules, from the formation of small oligomers to larger aggregates or crystal structures. These simulations allow for the investigation of various intermolecular interactions, such as van der Waals forces and potential π-π stacking interactions between the aromatic rings, which drive the aggregation process. By simulating TPT molecules in a solvent box and observing their spontaneous association, researchers can gain insights into the kinetics and thermodynamics of aggregation. biorxiv.org

In the aggregated phase, steric effects play a significant role in modulating the molecular geometry and accessibility of excited-state relaxation pathways. For instance, studies on similar aggregation-induced emission luminogens (AIEgens) have shown that in the crystalline or aggregated state, steric hindrance can prevent molecules from accessing conical intersections with the ground state, thereby promoting radiative decay (fluorescence). researchgate.net While TPT exhibits a weaker AIE effect compared to some analogues, MD simulations can help pinpoint the specific intermolecular packing arrangements and steric constraints that either promote or hinder non-radiative pathways in its aggregated forms. Furthermore, MD can assess how aggregation impacts the free volume available to individual molecules, which in turn affects their conformational mobility.

While specific detailed numerical data from dedicated ground-state MD simulations focusing solely on TPT's conformational and aggregation behavior were not extensively detailed in the provided search results, the utility of MD in such studies is well-established. The types of parameters typically investigated and the insights gained are summarized in the conceptual table below.

Table 1: Illustrative Parameters and Insights from Molecular Dynamics Simulations of this compound

| Parameter Analyzed | Description | Expected Insights for this compound |

| Dihedral Angle Distributions | Angles between the thiophene core and phenyl rings. | Characterization of conformational flexibility; identification of preferred conformers in solution vs. aggregate; quantification of RIR upon aggregation. |

| Radial Distribution Functions (RDFs) | Probability of finding other TPT molecules at a given distance from a central TPT molecule. | Quantification of intermolecular packing density and preferred intermolecular distances in aggregates; identification of aggregation onset. |

| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of a molecule (or aggregate) and a reference structure over time. | Assessment of conformational stability and structural changes during aggregation; monitoring the stability of formed aggregates. |

| Intermolecular Interaction Energies | Van der Waals, electrostatic, and π-π stacking energies between TPT molecules. | Identification of dominant forces driving aggregation; understanding the stability and morphology of aggregates. |

| Diffusion Coefficients | Rate at which TPT molecules move through the simulated environment. | Indication of molecular mobility in solution and within aggregates; correlation with solvent viscosity and aggregation state. |

| Free Volume Distribution | Volume not occupied by molecules within the system. | Correlation with molecular mobility and packing efficiency in different phases (solution vs. aggregate); impact on conformational freedom. |

Structure Property Relationships and Molecular Design Principles for Tetraphenylthiophene

Correlating Molecular Structure with Advanced Photophysical Behavior

The photophysical behavior of TPT is deeply influenced by its molecular conformation and the dynamic interactions of its peripheral phenyl rings.

Impact of Phenyl Ring Rotational Freedom and Steric Hindrance

Tetraphenylthiophene, as a propeller-shaped molecule, exhibits aggregation-induced emission (AIE), a phenomenon where its luminescence is significantly enhanced in the aggregated or solid state compared to dilute solutions. acs.orgqmul.ac.uk This enhancement is primarily attributed to the restriction of intramolecular vibrations (RIV) or motions (RIM), particularly the low-frequency collective rotations of its phenyl groups. acs.orgqmul.ac.ukresearchgate.net In solution, these rotations provide non-radiative decay pathways, quenching luminescence. acs.orgqmul.ac.ukacs.org However, in the solid or aggregated phase, steric hindrance from the surrounding molecular environment restricts these rotations, thereby inhibiting non-radiative deactivation and promoting radiative emission. acs.orgqmul.ac.ukresearchgate.netacs.orgacs.org

Despite possessing AIE characteristics, TPT is considered a "weaker AIE-gen" compared to other propeller-shaped systems like tetraphenylethylene (B103901) (TPE). acs.orgqmul.ac.ukmdpi.com This is partly due to the significant role of triplet states and active intersystem crossing (ISC) pathways in the deactivation of TPT, even in the crystal phase. acs.orgqmul.ac.uk Calculations show that while aggregation in the solid state hampers access to internal conversion (IC) pathways, ISC remains active, contributing to the weaker AIE observed. qmul.ac.uk The reorganization energies, which reflect the energy dissipated through molecular vibrations, decrease significantly from vacuum/solution to the crystal phase, indicating the restriction of low-frequency modes (e.g., collective phenyl rotations) in the solid state. acs.orgqmul.ac.uk

Table 1: Reorganization Energies (λ) for S₁-S₀ Transition in this compound acs.orgqmul.ac.uk

| Phase | Reorganization Energy (cm⁻¹) | Reorganization Energy (eV) |

| Vacuum | 5281 | 0.65 |

| THF Solution | 5820 | 0.72 |

| Crystal | 4188 | 0.52 |

Electronic Effects of Peripheral Substitution on Optoelectronic Responses

The optoelectronic responses of organic molecules, including TPT, can be finely tuned by introducing peripheral substituents, which exert electronic effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic density distribution within a molecule, influencing its absorption and emission characteristics. nih.govresearchgate.netstudypug.com Generally, EDGs tend to increase electron density, while EWGs pull electrons away, decreasing electron density. studypug.com

Crystalline Structures and Their Influence on Optoelectronic Response

The arrangement of TPT molecules in the solid state, including crystal packing motifs and the presence of polymorphism, profoundly impacts its optoelectronic behavior.

Crystal Packing Motifs and Intermolecular Interactions

In the solid state, the crystal packing of TPT involves weak interactions between slip-stacked monomers, resulting in very small exciton (B1674681) couplings (0.001–0.015 eV) compared to reorganization energies (0.5–0.7 eV). acs.orgqmul.ac.uk This suggests that excited-state processes are largely localized on individual molecules rather than being delocalized across aggregates. acs.org

Key intermolecular interactions observed in TPT crystals include C-H···π interactions and H···H contacts. qmul.ac.ukresearchgate.netmdpi.com For example, C-H···π interactions can occur between phenyl rings, and these interactions can hinder low-frequency vibrations, impacting non-radiative decay. qmul.ac.uknih.gov While strong π-π stacking interactions are common in many organic luminophores and can lead to aggregation-caused quenching (ACQ), the propeller-shaped structure of TPT, with its multiple rotational phenyls and non-planar shape, can effectively avoid strong face-to-face π-π stacking, contributing to its AIE properties. cymitquimica.comresearchgate.netresearchgate.netnih.gov

External pressure can induce structural modifications in TPT crystals, altering intermolecular distances and influencing optoelectronic properties. rsc.orgrsc.orgresearchgate.net Under compression, the changes in specific dihedral angles (e.g., θ2 and θ4) dominate the structural change, leading to a significant redshift in absorption and emission bands. rsc.orgrsc.org This redshift is attributed to a decrease in the HOMO-LUMO energy gap. rsc.orgrsc.org Furthermore, pressure can enhance the fluorescence quantum efficiency by suppressing low-frequency molecular motions, which reduces electron-vibration couplings and slows down non-radiative processes. rsc.orgrsc.orgresearchgate.net

Table 2: Optoelectronic Properties of this compound under Pressure rsc.orgrsc.org

| Pressure (GPa) | HOMO-LUMO Energy Gap (eV) | Fluorescence Quantum Efficiency (%) |

| 0 | 4.18 | 29.11 |

| 2.12 | - | 53.29 |

| 8.50 | 3.99 | (Decreases from 2.12 GPa value) |

Polymorphism and Phase-Dependent Luminescence Characteristics

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor influencing the luminescence characteristics of organic materials. rsc.orgnih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct molecular stacking structures, leading to variations in intermolecular interactions and, consequently, diverse photophysical properties, including emission color and intensity. rsc.orgnih.govresearchgate.net

TPT itself has demonstrated piezoresponsive luminescence, meaning its emissive response is enhanced within a certain range of applied pressure. researchgate.netrsc.orgrsc.org This phenomenon is attributed to the formation of new intermolecular interactions under pressure, which further restrict the rotation of the phenyl rings, thereby inhibiting non-radiative mechanisms. researchgate.net The intricate relationship between molecular conformation and packing modes in different polymorphic forms is crucial for understanding and tuning their emissive behaviors.

Rational Design Strategies for Enhanced Performance

The insights gained from studying TPT's structure-property relationships inform rational design strategies for developing organic materials with enhanced optoelectronic performance. Key strategies include:

Steric Hindrance Engineering: Introducing bulky substituents to the molecular structure can effectively restrict intramolecular motions, particularly the rotation of phenyl rings, thereby inhibiting non-radiative decay pathways and promoting radiative emission. acs.orgresearchgate.netacs.org This approach is fundamental to enhancing AIE characteristics.

Controlling Intermolecular Interactions: Designing molecules that favor specific weak intermolecular interactions, such as C-H···π interactions, over strong π-π stacking can prevent aggregation-caused quenching (ACQ) and promote solid-state luminescence. qmul.ac.ukresearchgate.netnih.gov Molecular engineering can be employed to induce the desired packing motifs. researchgate.netresearchgate.net

Electronic Property Modulation: Strategic incorporation of electron-donating or electron-withdrawing groups can fine-tune the electronic structure, influencing HOMO-LUMO energy gaps, charge-transfer characteristics, and ultimately, the absorption and emission wavelengths and quantum yields. nih.govresearchgate.netstudypug.comnih.govrsc.orgmdpi.comresearchgate.net

Polymorphism Control: Manipulating crystallization conditions to achieve specific polymorphic forms can lead to materials with tailored optoelectronic properties. rsc.orgnih.govresearchgate.net Understanding how external stimuli (like pressure) affect crystal packing and molecular conformation provides pathways for designing responsive luminescent materials. rsc.orgrsc.orgmdpi.com

Optimizing Rigidity and Donor-Acceptor Interactions: For AIE-active systems, optimizing the balance between donor-acceptor (D-A) interactions and the rigidity of the molecular structure in the aggregate state is crucial for achieving high quantum yields. nih.gov This involves designing molecular frameworks that become more rigid upon aggregation, thereby suppressing non-radiative pathways. nih.gov

These principles guide the development of new TPT-based materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and biological probes. cymitquimica.comacs.orgresearchgate.net

Engineering for High Fluorescence Quantum Yields in the Solid State

This compound (TPT) is known for its propeller-shaped molecular geometry, which typically contributes to AIE properties by restricting intramolecular rotations in the aggregated state. However, TPT itself is characterized by a relatively weak aggregation-induced emission. In organic solutions like tetrahydrofuran (B95107) (THF), its fluorescence quantum yield (Φr) is notably low, approximately 0.023, increasing only slightly to about 0.06 even with the addition of 80% water, which promotes aggregation acs.orgqmul.ac.uk.

To overcome this inherent weakness and engineer higher fluorescence quantum yields in the solid state, several molecular design strategies have been explored. One approach involves the incorporation of bulky substituents, such as tetraphenylethylene or alkoxy chains, into TPT derivatives. These bulky groups effectively inhibit non-radiative decay pathways by restricting intramolecular motions, thereby enhancing the emissive response in the condensed phase acs.orgqmul.ac.uk.

Furthermore, TPT crystals exhibit piezoresponsive luminescence, a phenomenon where the emissive response of the crystal is enhanced under specific applied pressures acs.orgqmul.ac.uknih.govrsc.org. This enhancement is attributed to the formation of new intermolecular interactions that physically restrict the rotation of the phenyl rings, which in turn suppresses non-radiative mechanisms acs.orgqmul.ac.uk. Theoretical analyses, including quantum mechanics/molecular mechanics (QM/MM) studies, have elucidated that this pressure-induced emission enhancement (PIEE) stems from a decrease in the non-radiative decay rate, specifically the internal conversion (IC) process from the S1 to S0 state. This reduction is linked to the suppression of low-frequency vibrational modes, which diminishes electron-vibration couplings and consequently slows down the non-radiative process nih.govrsc.org.

The inherent weak AIE of TPT, particularly when compared to analogues like tetraphenylsilole (TPS), is also influenced by the role of triplet states. While aggregation in the solid state generally hinders internal conversion pathways, intersystem crossing (ISC) remains active in the crystalline phase of TPT. Non-radiative decay in TPT is driven by bond breaking, and significant spin-orbit couplings along the reaction coordinate mean that ISC plays a crucial role in depleting the singlet excited state population, contributing to its lower quantum yield acs.orgqmul.ac.uknih.gov. This understanding is vital for the rational design of TPT-based materials with improved solid-state luminescence.

The following table summarizes the fluorescence quantum yields of this compound in different environments:

| Environment | Fluorescence Quantum Yield (Φr) |

| Solution (THF) | ~0.023 acs.orgqmul.ac.uk |

| Solution (80% water) | ~0.06 acs.orgqmul.ac.uk |

| Aggregated state (TPTn/TPTEn derivatives) | Hundreds of times higher than solution researchgate.netrsc.org |

Another key parameter influencing the photophysical properties is the reorganization energy (λ), which quantifies the energy associated with structural changes during electronic transitions. For TPT, the reorganization energies for the S1 to S0 transition vary depending on the environment:

| Environment | Reorganization Energy (λ) |

| Vacuum | 5281 cm⁻¹ (0.65 eV) acs.org |

| THF Solution | 5820 cm⁻¹ (0.72 eV) acs.org |

| Crystal | 4188 cm⁻¹ (0.52 eV) acs.org |

These values indicate that the crystalline environment restricts molecular relaxation, making the S0/S1 conical intersection less accessible and thereby hindering internal conversion to the ground state acs.org.

Tailoring Aggregation-Induced Emission Characteristics through Molecular Engineering

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become strongly luminescent upon aggregation or in the solid state, directly contrasting with the common aggregation-caused quenching (ACQ) effect qmul.ac.ukub.edumdpi.comresearchgate.netresearchgate.netresearchgate.netnsysu.edu.tw. While this compound (TPT) itself exhibits a comparatively weak AIE effect, molecular engineering offers pathways to significantly enhance and tailor its AIE characteristics researchgate.net.

The primary mechanism for AIE in propeller-shaped molecules like TPT is often attributed to the Restriction of Intramolecular Rotation (RIR) or Restriction of Intramolecular Vibrations (RIV) acs.orgqmul.ac.ukresearchgate.net. In the aggregated or solid state, the free rotation and vibration of phenyl rings are sterically hindered, which suppresses non-radiative decay pathways and promotes radiative emission acs.orgqmul.ac.uk. However, for TPT, the role of triplet states is particularly significant. Calculations indicate that even in the solid state, intersystem crossing (ISC) pathways are accessible, which can lead to a depletion of the singlet excited state population and contribute to its weaker AIE compared to other AIEgens acs.orgqmul.ac.uknih.gov. This highlights that effective molecular engineering for TPT must consider not only the restriction of intramolecular motion but also the management of intersystem crossing.

Molecular engineering strategies for tailoring TPT's AIE characteristics include:

Structural Modification to Minimize π-π Interactions : Designing TPT derivatives with more twisted molecular structures can effectively minimize detrimental intermolecular π-π stacking interactions, which are a common cause of ACQ in planar fluorophores. This structural design promotes enhanced photoluminescence in the aggregated state researchgate.net.

Incorporation into Polymeric Systems : TPT can be integrated into polymer backbones or side chains to create AIE-active polymeric materials. For instance, TPT-functionalized poly(N-isopropylacrylamide) (PNIPAM) exhibits AIE behavior, where the emission intensity is influenced by the volume changes of nanoparticles in solution nsysu.edu.tw. The design of "single-fluorophore AIE polymers" allows for precise manipulation of fluorescence through macromolecular engineering, where factors like polymer chain length and secondary structure can significantly impact emission intensity and quantum yield mdpi.comresearchgate.net. Longer polymer chains, for example, can lead to a higher degree of molecular motion restriction, resulting in enhanced fluorescence quantum yields mdpi.com.

Design of Liquid Crystalline Derivatives : Researchers have synthesized this compound-core disk-like molecules, such as TPTn (bearing peripheral alkoxyl chains) and TPTEn (with trialkoxybenzoate groups). These derivatives are capable of forming various liquid crystal phases (e.g., square, rectangular, or hexagonal columnar phases) depending on the mesogenic core structures and the length of their aliphatic tails. Crucially, these luminescent liquid crystals (LLCs) exhibit pronounced AIE characteristics, with fluorescence emission intensities in the aggregated state being hundreds of times higher than in dilute benign solvents researchgate.netrsc.org. This demonstrates a powerful approach to tailoring AIE properties through supramolecular assembly.

Integration into High-Performance Polymers : The incorporation of this compound-thiazole units into poly(amide-imide)s has been shown to influence their structure-property relationships, leading to enhanced thermal stability and improved solubility. The bulky tetraphenyl units and polar thiazole (B1198619) rings contribute to these desirable properties, indicating a path towards robust, emissive materials tandfonline.comresearchgate.nettandfonline.com.

These molecular engineering principles, focusing on restricting non-radiative pathways, controlling aggregation morphology, and managing excited-state dynamics including triplet state involvement, are crucial for advancing TPT-based materials for diverse optoelectronic applications.

Applications of Tetraphenylthiophene in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

Tetraphenylthiophene serves as a promising building block in organic electronics and optoelectronic devices due to its distinct electronic properties. cymitquimica.comchemimpex.com

Organic Light-Emitting Diodes (OLEDs)

This compound-based materials are increasingly utilized in Organic Light-Emitting Diodes (OLEDs) as active fluorophores, primarily due to their aggregation-induced emission (AIE) properties. researchgate.netrsc.orgacs.orgresearchgate.netfrontiersin.orgscispace.comresearchgate.netnsysu.edu.tw This characteristic allows them to exhibit strong luminescence in the solid state, overcoming the aggregation-caused quenching (ACQ) often observed in conventional luminogens. researchgate.netrsc.orgfrontiersin.orgnsysu.edu.tw

Research has focused on designing this compound-core disk-like molecules, such as TPTn (bearing one this compound-core and eight peripheral alkoxyl chains) and TPTEn (with one this compound-core and four 3,4,5-trialkoxybenzoate groups). These molecules can form square, rectangular, or hexagonal columnar phases, depending on their mesogenic core structures and aliphatic tail chain lengths. researchgate.netrsc.org Their fluorescence emission intensity in the aggregated state can be hundreds of times higher than in benign solvents, highlighting their potential for solid-state luminescence in OLEDs. researchgate.netrsc.org Furthermore, this compound has been identified as an excellent precursor for the production of low-band-gap conjugated polymers, which are crucial for OLED applications.

Some studies have reported on the performance of OLEDs utilizing AIE-active this compound derivatives. For instance, TPE-4N, a light-responsive luminescent material, exhibited reversible conformational and fluorescence switching properties in the solid state, offering high contrast, fast response, good persistence, and reversibility under light stimulation. frontiersin.org

Organic Photovoltaics (OPVs)

This compound and its derivatives are also investigated for their applications in Organic Photovoltaics (OPVs). cymitquimica.comchemimpex.comsonalplasrubind.com The structural design of non-fullerene acceptors (NFAs) incorporating thiophene-substituted units, which exhibit twisted skeletons with large side-group torsions, has shown promising performance in xylene-processed solar cells. nih.gov These twisted acceptors, despite their higher bandgap, can achieve notable power conversion efficiencies (PCEs). nih.gov

The power conversion efficiency and long-term stability are critical metrics for evaluating the commercial viability of OPVs. nih.gov Recent advancements in organic photovoltaics have shown that tuning properties such as the molecular weight of organic polymers can lead to a significant increase in power conversion efficiency and thermal stability. icmab.es

Table 1: Representative Performance Metrics in Organic Photovoltaics

| Material System | Power Conversion Efficiency (PCE) | Solvent | Reference |

| BTP-TBr-devices | 18.0% (18.3% with MgF2 ARC) | Non-halogenated | nih.gov |

| BTP-Th-devices | 16.7% | Non-halogenated | nih.gov |

| PM6:BTP-S9-based OPVs | 17.56% (certified: 17.4%) | - | nih.gov |

Organic Field-Effect Transistors (OFETs)

This compound-based compounds show potential as organic semiconductor materials in Organic Field-Effect Transistors (OFETs). researchgate.netrsc.orgchemimpex.comubu.ac.thnih.govmdpi.comacs.org The performance of OFETs is largely determined by the charge carrier mobility, threshold voltage, and switching ratio. mdpi.com

Studies on isomeric thiophene (B33073) cores have shown that molecular packing significantly influences charge transport. For instance, highly planar molecular structures can achieve strong π-π stacking, leading to higher charge carrier mobility. researchgate.net While specific mobility values for this compound itself in OFETs are less commonly reported directly, related thiophene-containing polymers have demonstrated mobilities up to 0.6 cm²V⁻¹s⁻¹. nih.gov Donor-acceptor structured organic polymer semiconductor materials have also been designed, exhibiting high hole mobility. mdpi.com

Table 2: Charge Carrier Mobility in Thiophene-Containing Organic Semiconductors for OFETs

| Material Type | Maximum Hole Mobility (cm²V⁻¹s⁻¹) | Reference |

| Isomeric Fused-Thiophene (TF1) | 3.7 × 10⁻³ | researchgate.net |

| Thienothiophene-containing polymer | 0.6 | nih.gov |

| PDPP-2S-Se-based polymer | 0.59 | mdpi.com |

Advanced Light-Emitting Materials and Display Technologies

The AIE properties of this compound are particularly valuable for developing advanced light-emitting materials and display technologies. researchgate.netrsc.orgacs.orgresearchgate.netfrontiersin.orgscispace.comresearchgate.netnsysu.edu.twrsc.org The ability of these materials to emit strongly in the aggregated or solid state makes them suitable for applications where high luminescence efficiency in condensed phases is crucial, such as in liquid crystal displays (LCDs) and OLEDs. researchgate.netrsc.orgfrontiersin.org

This compound-core luminescent liquid crystal (LLC) materials exhibit narrow band gap energies and excellent gelation ability, which are beneficial for organic semiconductor applications and displays. researchgate.netrsc.org Furthermore, this compound has been incorporated into thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), where the this compound unit acts as a fluorogenic probe. scispace.comrsc.org This allows for the study of relationships between lower critical solution transitions (LCSTs) and AIE-operative fluorescence emission, demonstrating its utility in sensing and responsive materials. scispace.com The development of non-doped deep-blue OLEDs with negligible efficiency roll-off is also being explored using this compound-based AIEgens. researchgate.net

Advanced Sensor Technologies

This compound's unique optical properties, particularly its AIE characteristics, make it a compelling candidate for advanced sensor technologies. researchgate.netrsc.orgresearchgate.netchemimpex.comfrontiersin.org

Development of Chemical and Biosensors

This compound and its derivatives are actively employed in the development of highly sensitive and selective chemical and biosensors. researchgate.netrsc.orgresearchgate.netrsc.orgrsc.orgchemimpex.comrsc.orgresearchgate.netchemcu.org

In chemical sensing, covalent triazine-based frameworks (CTFs) with a this compound (TTPT) backbone have been synthesized. These frameworks, which are nitrogen-rich conjugated microporous polymers, exhibit strong fluorescence and large surface areas (e.g., 315.5 m²g⁻¹ for TTPT). rsc.org Such materials have demonstrated very fast responses and high sensitivity and selectivity for detecting specific analytes, such as o-nitrophenol. rsc.org

Table 3: Chemical Sensing Performance of this compound-based Materials

| Analyte | Sensor Material | Stern-Volmer Constant (Ksv) | Limit of Detection (LOD) | Reference |

| o-nitrophenol | TTPT (CTF from this compound) | 6.20 × 10³ L mol⁻¹ | 2.18 × 10⁻⁹ mol L⁻¹ | rsc.org |

Beyond chemical sensing, this compound-based materials are crucial in biosensor development. They are used in "light-up" biosensors, where the luminescence is significantly enhanced upon interaction with specific biomolecules. frontiersin.org For instance, positively charged tertiary amine-containing this compound (TPE-TA) can interact with DNA via electrostatic interactions, leading to a turn-on fluorescence signal, enabling the detection of single-stranded DNA concentrations. rsc.org

Furthermore, fluorescent biological sensors utilizing aggregation-enhanced emission (AEE) properties of this compound have been developed for protein quantitation. An AEE-active fluorescent this compound unit, synthetically connected to poly(N-isopropylacrylamide) (PNIPAM) by ionic bonds (i-TP-PNIPAM), showed enhanced fluorescence sensitivity for detecting bovine serum albumin (BSA). nih.gov The fluorescence intensity of i-TP-PNIPAM exhibited a good linear dependence on BSA concentration, enabling quantitative fluorimetric protein detection. nih.gov This approach has also been extended to construct multiple-responsive polymer micelle systems, where the fluorescence response is triggered by the susceptibility of ionic bonds to metal ions, acids, and bases. rsc.org

Viscosity Sensing Applications

The aggregation-induced emission (AIE) properties of this compound and its derivatives are highly sensitive to changes in solvent viscosity, making them promising candidates for viscosity sensing applications. In dilute solutions, TPT molecules exhibit significant intramolecular rotations that lead to non-radiative decay, resulting in low luminescence. However, in more viscous environments or aggregated states, these intramolecular motions are restricted, suppressing non-radiative pathways and enhancing radiative decay, which translates to a significant increase in emission intensity researchgate.netacs.org. This "turn-on" fluorescence response to increased viscosity allows TPT-based materials to serve as fluorogenic probes for real-time viscosity measurements. For instance, TPT-based materials have been explored as sensors, leveraging their AIE properties to detect environmental changes, including viscosity researchgate.net. Additionally, studies on amphiphilic polymers with a this compound core have shown that their fluorescence responses are influenced by the extent of aggregation, which can be modulated by factors like concentration and temperature, indirectly supporting their potential in responsive sensing applications nsysu.edu.tw.

Design of Stimuli-Responsive Luminescent Materials (e.g., Mechanoresponsive, Thermoresponsive)

This compound plays a crucial role in the development of stimuli-responsive luminescent materials, which can change their emission properties in response to external cues such as mechanical force or temperature.

Mechanoresponsive Luminescence: this compound crystals exhibit piezo-responsive luminescence, a phenomenon where their emission characteristics change under mechanical stress researchgate.netdntb.gov.ua. Research has explored the mechanism behind this piezo-responsive luminescence, particularly focusing on pressure-induced emission enhancement (PIEE) in 2,3,4,5-tetraphenylthiophene crystals researchgate.netacs.org. This property is highly valuable for applications in sensors and imaging devices, as it allows for tunable luminescence in response to mechanical stimuli nih.govtitech.ac.jp. The ability of TPT-based materials to undergo changes in their molecular assembled structures due to mechanical force directly impacts their photoluminescent properties, leading to observable emission changes titech.ac.jpfrontiersin.org.

Thermoresponsive Luminescence: TPT-functionalized polymers have been designed to display thermoresponsive luminescent behavior. For example, when a hydrophobic this compound (TP) center is chemically linked to poly(N-isopropylacrylamide) (PNIPAM) chains, the resulting polymers become thermoresponsive acs.org. These TPT-functionalized polymers can act as fluorogenic probes, effectively revealing the lower critical solution temperatures (LCSTs) of the polymers acs.org. The thermoresponsiveness is demonstrated by a significant change in emission, such as a complete quench, when the material is heated above its LCST. This change is attributed to the dissociation of TP aggregates at higher temperatures, which alters the AIE-operative fluorescence nsysu.edu.twacs.org. The general principle is that temperature-induced changes in molecular assembled structures lead to changes in the luminescent properties of the material titech.ac.jp.

Energy Storage and Conversion Materials

The unique electronic structure and stability of this compound make it a valuable component in materials designed for energy storage and conversion applications.

Utilization in Supercapacitor Electrode Materials

This compound-containing hybrid porous polymers have been investigated as high-performance electrode materials for supercapacitors dntb.gov.uax-mol.netmdpi.comacs.org. A notable example involves the incorporation of 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene (B3059271) (TPTh), a TPT derivative, into polyhedral oligomeric silsesquioxane (POSS) frameworks to create porous organic-inorganic polymers (POIPs) like POSS-TPTh mdpi.com. These POSS-TPTh POIPs demonstrate superior electrochemical properties, including high specific capacitance, which is attributed to their large surface area and the presence of electron-rich phenyl groups within their structure mdpi.com.

Detailed research findings illustrate the performance of POSS-TPTh POIPs in supercapacitor applications:

Table 1: Electrochemical Performance of POIPs as Supercapacitor Electrodes

| Material | Specific Capacitance (F g⁻¹) at 0.5 A g⁻¹ mdpi.com | Ohmic Resistance (Ω) mdpi.com | Charge-Transfer Resistance (Ω) mdpi.com |

| POSS-TPTh POIP | 354 | 2.083 | 4.479 |

| POSS-Th POIP | 213 | 4.491 | 20.16 |

| POSS-OXD POIP | 119 | 3.799 | 13.72 |

Exploration in Photo(electro)catalytic Systems

This compound motifs are explored as building blocks in photo(electro)catalytic systems, particularly in the formation of conjugated polymeric photocatalysts like covalent triazine-based frameworks (CTFs) ugent.benih.govnih.gov. These conjugated polymers offer significant advantages over inorganic counterparts due to their tunable molecular structures, band structures, and electronic properties nih.gov. This tunability allows for the extension of spectral response ranges, improvement of quantum efficiencies, and enhancement of hydrogen evolution rates in photocatalytic processes nih.gov.

The incorporation of TPT in such frameworks contributes to the creation of highly conjugated structures essential for efficient charge transfer, a critical aspect of photocatalysis nih.gov. While direct photo(electro)catalytic performance data for TPT itself is less common, its role as a structural component in these advanced materials underscores its potential in light-driven reactions, including hydrogen generation ugent.benih.govresearchgate.netacs.orgacs.org.

Polymer Science and Macromolecular Systems Featuring Tetraphenylthiophene

Incorporation of Tetraphenylthiophene into Polymer Backbones

The integration of this compound units directly into polymer backbones offers a strategy to imbue the resulting macromolecules with enhanced thermal stability, tunable electronic properties, and distinct optical behaviors.

Synthetic Strategies for TPT-Containing Conjugated Polymers

Various synthetic methodologies have been employed to incorporate this compound (TPT) into the main chain of conjugated polymers, leveraging its rigid and extended π-system. One approach involves Friedel-Crafts reactions, as demonstrated in the preparation of covalent triazine-based frameworks (CTFs) where a this compound backbone (TTPT) was synthesized via an AlCl3 catalyzed reaction of 2,4,6-trichloro-1,3,5-triazine with this compound researchgate.net. This method allows for the formation of nitrogen-rich conjugated microporous polymers with notable surface areas researchgate.net.

Poly(p-phenylenevinylene)s with this compound Moieties

Poly(p-phenylenevinylene)s (PPVs) incorporating this compound (TPT) moieties along their main chain have been synthesized, exhibiting notable optical properties. These polymers are generally soluble in common organic solvents like tetrahydrofuran (B95107) and chloroform (B151607) researchgate.netresearchgate.net. Solutions of these TPT-bearing PPV derivatives typically emit greenish light, with photoluminescence (PL) maxima observed in the range of 460–480 nm researchgate.netresearchgate.net. The PL quantum yields in solution can vary, with reported values such as 0.24 and 0.52 for different TPT-containing PPV derivatives researchgate.net. When prepared as thin films, these polymers emit bluish-green light, with PL maxima near 510 nm and optical energy gaps of approximately 2.50 eV researchgate.net. The incorporation of TPT can influence the aggregation behavior of the polymer, with some TPT-containing PPVs showing a lower tendency to form aggregates compared to other derivatives researchgate.net.

Aromatic Polyimides Incorporating this compound Units

Aromatic polyimides (PIs) that incorporate this compound units have been developed, demonstrating excellent thermal stability and tunable hydrophilicity vivekanandcollege.ac.inresearchgate.net. These polyimides are typically synthesized through a conventional two-step solution polycondensation method, involving the reaction of a diamine monomer containing the this compound-quinoxaline unit with various dianhydrides vivekanandcollege.ac.in. The resulting polyimides exhibit high glass transition temperatures (Tg), often ranging between 244–274 °C vivekanandcollege.ac.inresearchgate.net.

The presence of the bulky this compound-quinoxaline unit and pendent phenyl groups in the main chain contributes to improved solubility and thermal properties vivekanandcollege.ac.in. Furthermore, these polyimides can display excellent hydrophilicity, with contact angles ranging from 50.4° to 93.6°, depending on the specific polyimide structure vivekanandcollege.ac.in. Such hydrophilic polyimide films are considered for applications as polymer electrolytes in ion conduction and battery technologies vivekanandcollege.ac.in.

Table 1: Thermal Properties of Aromatic Polyimides Incorporating this compound Units

| Polymer Type | Glass Transition Temperature (Tg) |

| Aromatic Polyimides with TPT-quinoxaline unit vivekanandcollege.ac.in | 244–274 °C |

This compound as a Fluorescent Probe in Responsive Polymer Systems

This compound (TPT) is particularly valuable as a fluorescent probe due to its aggregation-induced emission (AIE) property, where its fluorescence significantly enhances upon aggregation nsysu.edu.twscispace.comacs.orgrsc.orgnsysu.edu.twacs.org. This characteristic makes it suitable for monitoring changes in polymer environments, especially in responsive systems.

Thermoresponsive Polymers (e.g., Poly(N-isopropylacrylamide)) and LCST Probing

This compound (TPT) has been successfully utilized as a fluorogenic probe in thermoresponsive polymer systems, notably in poly(N-isopropylacrylamide) (PNIPAM) nsysu.edu.twscispace.comacs.orgrsc.orgnsysu.edu.twacs.orgacs.org. PNIPAM is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in water, typically around 32 °C nsysu.edu.twresearchgate.net. Below the LCST, PNIPAM is hydrophilic and soluble, forming a coil conformation, while above the LCST, it undergoes a coil-to-globule transition, becoming hydrophobic and precipitating or forming aggregates nsysu.edu.twresearchgate.net.

TPT, with its AIE property, is an ideal candidate for probing these temperature-driven conformational changes nsysu.edu.twscispace.comacs.org. When chemically linked to PNIPAM chains, the TPT center can serve as a reporter for the polymer's LCST nsysu.edu.twscispace.comacs.org. For instance, thermoresponsive polymers obtained by coupling ethynyl-terminated PNIPAM with diazide-functionalized TPT via click reactions show AIE properties scispace.comacs.org. In aqueous solutions, the TPT-center reveals the LCSTs of the polymers and its relationship to the degree of TPT labeling and polymer concentration nsysu.edu.twscispace.comacs.org.

A key observation is the complete emission quench of the TPT-functionalized PNIPAM when heated at temperatures above the LCST nsysu.edu.twacs.org. This quenching is attributed to the dissociation of TPT aggregates above the LCST, which can be evaluated through transmittance measurements, dynamic light scattering (DLS), and 1H NMR spectra nsysu.edu.twacs.org. Conversely, in some systems, heating micellar solutions to temperatures above the LCST can cause further enhancement in emission intensity, explained by the extent of aggregation in the micelles and the globules formed at different temperatures nsysu.edu.twacs.org. The fluorescence response of TPT-PNIPAM systems can also be sensitive to other stimuli like acid, base, and metal ions, making them multi-responsive sensors rsc.orgresearchgate.net.

Table 2: Fluorescence Response of TPT-PNIPAM Systems to Temperature

| Temperature Range | Polymer State (PNIPAM) | TPT Aggregation State | Fluorescence Emission |

| Below LCST | Soluble (Coil) | Aggregated (in micelles/core) nsysu.edu.twnsysu.edu.twacs.org | Fluorescent nsysu.edu.twnsysu.edu.twacs.org |

| Above LCST | Aggregated (Globule) | Dissociated (or further aggregated depending on system) nsysu.edu.twnsysu.edu.twacs.org | Quenched (or enhanced depending on system) nsysu.edu.twacs.orgnsysu.edu.twacs.org |

Micellar and Self-Assembled Polymeric Systems

This compound's (TPT) AIE property makes it highly effective for studying micellar and self-assembled polymeric systems nsysu.edu.twrsc.orgnsysu.edu.twacs.orgresearchgate.netmdpi.comecust.edu.cn. Amphiphilic polymers containing a hydrophobic TPT core and a hydrophilic shell, such as poly(N-isopropylacrylamide) (PNIPAM), can form micelles in aqueous solutions rsc.orgnsysu.edu.twacs.orgresearchgate.net. In these systems, the aggregated TPT core fluoresces strongly due to the AIE effect rsc.orgnsysu.edu.twacs.org.

The fluorescence behavior of TPT in these micellar systems can be used to probe critical micelle concentration (CMC) nsysu.edu.twacs.org. For example, dilute aqueous solutions of TPT-PNIPAM complexes, which are initially non-emissive, become fluorescent when their concentration increases above the CMC, indicating the formation of micelles with aggregated TPT cores nsysu.edu.twacs.org.

Beyond CMC, these self-assembled systems can also be designed to respond to various external stimuli, leading to changes in their micellar structure and, consequently, their fluorescence rsc.orgresearchgate.net. For instance, in a multiple-responsive polymer micelle system, the dissociation of ionic bonds linking TPT fluorophores to PNIPAM upon the addition of metal ions, acid, or base can lead to the collapse of the micelles and a corresponding quenching of the TPT emission rsc.orgresearchgate.net. This demonstrates the utility of TPT as a fluorogenic sensor capable of responding to multiple stimuli within self-assembled polymeric architectures rsc.org.

Development of Advanced Polymeric Materials for Optoelectronic Applications

This compound's distinctive molecular architecture and electronic characteristics position it as a valuable component in the design and synthesis of advanced polymeric materials for optoelectronic devices. These materials leverage TPT's inherent properties to enhance performance in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). cymitquimica.comchemimpex.com

This compound in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are recognized as valuable materials for OLEDs due to their notable electronic properties and potential for highly emissive solid-state organic materials. cymitquimica.comchemimpex.comacs.orgacs.orgresearchgate.net A key property of TPT-containing materials for OLED applications is their aggregation-induced emission (AIE) characteristic. acs.orgresearchgate.net Unlike traditional luminogens that suffer from aggregation-caused quenching (ACQ), AIE-active materials exhibit enhanced emission in the condensed phase, which is crucial for efficient solid-state devices. acs.orgresearchgate.net

Research Findings and Performance Data: While specific direct performance data for TPT-based OLEDs are still emerging, the incorporation of TPT units into polymeric structures aims to improve luminescence efficiency in the solid state. For instance, studies on AIE-active materials, which include TPT derivatives, have shown promising results in non-doped OLEDs, achieving external quantum efficiencies (EQE) as high as 12.7% with minimal efficiency roll-off. frontiersin.org The ability of TPT to exhibit strong fluorescence in aggregated states makes it an attractive fluorophore for luminescent liquid crystal (LLC) materials, which hold potential for applications in OLEDs. researchgate.net

This compound in Organic Photovoltaics (OPVs)

This compound is utilized in organic photovoltaics to enhance device efficiency, contributing to the development of solution-processed semiconductors for solar energy conversion. cymitquimica.comchemimpex.commdpi.comenergy.govossila.com The integration of TPT into polymer backbones can influence the optoelectronic properties, which are critical for efficient charge generation and transport in OPV devices. ill.eu